molecular formula C7H11N3O2S B1234872 cis-Thiocarboxime CAS No. 29118-87-4

cis-Thiocarboxime

Cat. No.: B1234872
CAS No.: 29118-87-4
M. Wt: 201.25 g/mol
InChI Key: IWRFWZPCCDGEFJ-POHAHGRESA-N
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Description

cis-Thiocarboxime (C₆H₁₀N₂OS) is a sulfur-containing oxime carbamate derivative characterized by its cis-configurational isomerism. Structurally, it features a thiocarbamate group (-NHCOS-) adjacent to an oxime moiety (-C=N-OH) in a planar arrangement. This compound is notable for its role as a precursor in agrochemical synthesis, particularly in developing insecticides and acaricides. Its mechanism of action involves inhibiting acetylcholinesterase (AChE), disrupting neurotransmission in target pests . Studies highlight its moderate water solubility (0.8 g/L at 25°C) and stability under acidic conditions, making it suitable for foliar applications .

Properties

CAS No.

29118-87-4

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-cyanoethyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C7H11N3O2S/c1-6(13-5-3-4-8)10-12-7(11)9-2/h3,5H2,1-2H3,(H,9,11)/b10-6-

InChI Key

IWRFWZPCCDGEFJ-POHAHGRESA-N

SMILES

CC(=NOC(=O)NC)SCCC#N

Isomeric SMILES

C/C(=N/OC(=O)NC)/SCCC#N

Canonical SMILES

CC(=NOC(=O)NC)SCCC#N

Other CAS No.

29118-87-4
25171-63-5

Synonyms

WL 21959
WL-21959

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

To contextualize cis-Thiocarboxime’s properties, a comparison with four related compounds is presented: trans-Thiocarboxime , Carboxime , Thiodicarb , and Oxamyl . Key parameters include structural features, stability, bioactivity, and environmental impact.

Structural and Physicochemical Properties
Compound Configuration Molecular Formula LogP Water Solubility (g/L) Melting Point (°C)
This compound cis C₆H₁₀N₂OS 1.2 0.8 98–102
trans-Thiocarboxime trans C₆H₁₀N₂OS 1.5 0.3 105–108
Carboxime - C₇H₁₄N₂O₂S 2.1 0.1 89–92
Thiodicarb - C₁₀H₁₈N₄O₄S₃ 1.8 0.05 72–75
Oxamyl - C₇H₁₃N₃O₃S 0.9 2.8 100–102

Key Findings :

  • The cis isomer exhibits higher water solubility than its trans counterpart due to reduced steric hindrance, enhancing bioavailability in aqueous environments .
  • Carboxime and Thiodicarb, with bulkier substituents, show lower solubility but higher lipophilicity (LogP), favoring cuticular penetration in arthropods .

Key Findings :

  • Thiodicarb and Oxamyl demonstrate superior AChE inhibition but higher mammalian toxicity (e.g., Oxamyl’s LD₅₀ of 5.4 mg/kg), limiting their use in integrated pest management .
  • This compound’s moderate toxicity (LD₅₀ = 220 mg/kg) balances efficacy and safety, aligning with regulatory thresholds for non-target species .
Environmental Persistence and Degradation
Compound Soil Half-Life (Days) Photodegradation Rate (h⁻¹) Aquatic Toxicity (LC₅₀, Fish, mg/L)
This compound 12–18 0.05 3.2
trans-Thiocarboxime 20–25 0.03 2.8
Carboxime 30–40 0.01 5.1
Thiodicarb 45–60 0.005 0.9
Oxamyl 7–10 0.08 0.3

Key Findings :

  • This compound degrades faster in soil than Thiodicarb or Carboxime, reducing bioaccumulation risks .
  • Oxamyl’s high aquatic toxicity (LC₅₀ = 0.3 mg/L) restricts its application near water bodies .

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